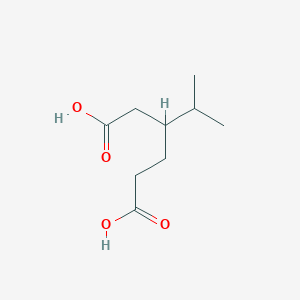

3-(Propan-2-yl)hexanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10347-87-2 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-propan-2-ylhexanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

KTSZEWSMMVWJJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(Propan-2-yl)hexanedioic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth overview of a viable synthetic pathway for 3-(Propan-2-yl)hexanedioic acid, a substituted dicarboxylic acid with potential applications in the development of novel polymers, plasticizers, and pharmaceutical intermediates. The described synthesis is a two-step process commencing with the formation of 2-isopropylcyclohexanone, followed by its oxidative cleavage to yield the target molecule. This document furnishes detailed experimental protocols, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic route to aid researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, also known as 3-isopropyladipic acid, is a derivative of hexanedioic acid (adipic acid), a crucial monomer in the production of nylon. The introduction of an isopropyl group at the 3-position modifies the physical and chemical properties of the parent diacid, potentially leading to the development of new materials with tailored characteristics such as altered crystallinity, solubility, and biodegradability. This guide outlines a practical and efficient laboratory-scale synthesis of this compound.

The proposed synthetic strategy is predicated on two well-established organic transformations: the alkylation of a cyclic ketone and the subsequent oxidative cleavage of the resulting substituted ring. This approach offers a logical and controllable method for accessing the target molecule from readily available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

Step 1: Synthesis of 2-Isopropylcyclohexanone

The initial step involves the synthesis of the key intermediate, 2-isopropylcyclohexanone. This can be achieved through the alkylation of cyclohexanone with an isopropyl halide, followed by oxidation of the resulting 2-isopropylcyclohexanol. A more direct synthesis from 2-isopropylcyclohexanol is also presented.

Step 2: Oxidative Cleavage of 2-Isopropylcyclohexanone

The second step is the oxidative ring-opening of 2-isopropylcyclohexanone to form this compound. This transformation can be accomplished using various strong oxidizing agents. The cleavage of the C1-C2 or C1-C6 bond of the cyclohexanone ring results in the formation of the desired dicarboxylic acid.

A visual representation of this synthetic pathway is provided below.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropylcyclohexanone

This protocol is adapted from a known procedure for the oxidation of 2-isopropylcyclohexanol.[1]

Materials:

-

2-Isopropylcyclohexanol

-

2,2'-Bipyridinium chlorochromate

-

Dichloromethane (DCM)

-

5% Hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

A suspension of 4.0 g (13.7 mmol) of 2,2'-bipyridinium chlorochromate in 15 mL of dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of 0.5 g (3.5 mmol) of 2-isopropylcyclohexanol in 10 mL of dichloromethane is added to the suspension with continuous stirring.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Upon completion, the mixture is filtered through a Hirsch funnel containing a 2 cm pad of Celite®.

-

The clear filtrate is washed sequentially with 5% hydrochloric acid and 10% sodium carbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.

-

The crude product is purified by Kugelrohr distillation to afford pure 2-isopropylcyclohexanone.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 86% | [1] |

| Boiling Point | 195.6 °C at 760 mmHg | [2] |

| Density | 0.904 g/cm³ | [2] |

| Flash Point | 65 °C | [2] |

Step 2: Oxidative Cleavage of 2-Isopropylcyclohexanone

The following is a general procedure for the oxidative cleavage of substituted cyclohexanones using nitric acid, based on established methods for similar substrates.[3][4] Researchers should optimize the reaction conditions for this specific substrate.

Materials:

-

2-Isopropylcyclohexanone

-

Concentrated Nitric Acid (60-70%)

-

Vanadium(V) oxide (catalyst, optional)

-

Copper(II) nitrate (catalyst, optional)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a well-ventilated fume hood, 2-isopropylcyclohexanone is added to a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

A catalytic amount of vanadium(V) oxide and/or copper(II) nitrate can be added.

-

Concentrated nitric acid is added cautiously in a controlled manner to manage the exothermic reaction. The temperature should be maintained within a specific range (e.g., 50-80 °C), which may require external cooling.

-

The reaction mixture is heated and stirred for several hours until the reaction is complete (monitoring by techniques like TLC or GC-MS is recommended).

-

After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into cold water or onto ice.

-

The aqueous solution is made alkaline by the addition of a sodium hydroxide solution to neutralize the excess nitric acid and dissolve the dicarboxylic acid product as its disodium salt.

-

The alkaline solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until the this compound precipitates.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Expected Outcome:

The oxidative cleavage of 2-isopropylcyclohexanone is expected to yield this compound. The yield for this specific reaction is not documented in the searched literature and would need to be determined experimentally. The oxidation of 3-methylcyclohexanone and 4-methylcyclohexanone has been shown to produce the corresponding methyl-substituted adipic acids, supporting the feasibility of this reaction.[5]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care.

-

The oxidation reaction can be highly exothermic and may produce nitrogen oxides, which are toxic. Proper temperature control and ventilation are crucial.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide outlines a robust and feasible two-step synthesis for this compound. The pathway relies on established chemical transformations, providing a solid foundation for researchers to produce this compound for further study and application. While the synthesis of the 2-isopropylcyclohexanone intermediate is well-documented, the subsequent oxidative cleavage step will require experimental optimization to maximize yield and purity. This guide serves as a comprehensive starting point for the laboratory-scale production of this novel substituted dicarboxylic acid.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Isopropylcyclohexanone|lookchem [lookchem.com]

- 3. Oxidation of α-substituted cyclohexanols by nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. US2286559A - Oxidation of alicyclic ketones - Google Patents [patents.google.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

An In-depth Technical Guide to 3-(Propan-2-yl)hexanedioic Acid: A Focus on the Parent Compound, Hexanedioic Acid

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the core chemical and physical properties, experimental protocols, and relevant logical workflows for hexanedioic acid.

Chemical and Physical Properties of Hexanedioic Acid

Hexanedioic acid is a white, crystalline organic compound that is the most commercially important dicarboxylic acid.[1] It serves as a monomer for the production of nylon 6,6 and other polymers.[1] Its properties are well-documented and provide a benchmark for understanding substituted analogs like 3-(propan-2-yl)hexanedioic acid.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Hexanedioic acid | [1] |

| Common Name | Adipic acid | [1] |

| CAS Number | 124-04-9 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 152.1 °C | [1] |

| Boiling Point | 337.5 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Solubility in Water | 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C) | [1] |

| pKa₁ | 4.43 | [1] |

| pKa₂ | 5.41 | [1] |

| LogP | 0.08 | [1] |

Experimental Protocols

While specific protocols for this compound are unavailable, the synthesis and analysis of its parent compound, adipic acid, are well-established. These methods can serve as a template for the synthesis and characterization of its derivatives.

Synthesis of Adipic Acid from Cyclohexene (A Green Chemistry Approach)

A common laboratory synthesis of adipic acid involves the oxidation of cyclohexene. This method is often used in educational settings to demonstrate green chemistry principles by avoiding the use of harsh oxidants like nitric acid, which is used in industrial production.[2]

Materials:

-

Cyclohexene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ice

Procedure:

-

A solution of potassium permanganate in water is prepared and cooled in an ice bath.

-

Cyclohexene is added to the cooled KMnO₄ solution.

-

A solution of sodium hydroxide is added dropwise to the reaction mixture while maintaining a low temperature.

-

The mixture is stirred vigorously. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progression of the reaction.

-

After the reaction is complete, the excess permanganate is destroyed by the addition of sodium bisulfite until the solution becomes colorless.

-

The brown MnO₂ precipitate is removed by vacuum filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to a low pH, which protonates the adipate salt to form adipic acid.

-

The solution is cooled in an ice bath to crystallize the adipic acid.

-

The crystalline adipic acid is collected by vacuum filtration, washed with cold water, and dried.

Characterization and Analysis

Melting Point Determination: The melting point of the synthesized adipic acid can be determined using a standard melting point apparatus to assess its purity. A sharp melting range close to the literature value (152.1 °C) indicates high purity.

Infrared (IR) Spectroscopy: The synthesized product can be characterized by IR spectroscopy. Key characteristic peaks for adipic acid include:

-

A broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl groups around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized adipic acid.

-

¹H NMR: Two distinct signals are expected for the methylene protons.

-

¹³C NMR: Three distinct signals are expected: one for the carbonyl carbon and two for the two types of methylene carbons in the aliphatic chain.

Logical Workflows and Diagrams

As there are no known signaling pathways for this compound, a diagram representing a general experimental workflow for the synthesis and characterization of a dicarboxylic acid is provided below.

References

Technical Guide: Structure Elucidation and Confirmation of 3-(Propan-2-yl)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(Propan-2-yl)hexanedioic acid is limited in publicly available scientific literature. The following guide is a comprehensive technical overview based on established principles of organic chemistry, including predicted spectroscopic data and a plausible synthetic route derived from analogous compounds.

Introduction

This compound, also known as 3-isopropyladipic acid, is a substituted dicarboxylic acid. Its structure, featuring a six-carbon backbone with an isopropyl group at the C-3 position, suggests potential applications in polymer chemistry, as a plasticizer, or as a building block in the synthesis of novel pharmaceutical compounds. The precise characterization of its molecular structure is paramount for any of these applications. This guide outlines the methodologies for its synthesis and comprehensive structure elucidation using modern spectroscopic techniques.

Proposed Synthesis

A viable synthetic route for this compound is a Michael addition reaction, a well-established method for forming carbon-carbon bonds. This would be followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Michael Addition:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl 2-isopropylmalonate dropwise at room temperature with stirring.

-

After the formation of the enolate, add ethyl crotonate (ethyl but-2-enoate) dropwise to the reaction mixture.

-

Reflux the mixture for several hours to ensure the completion of the Michael addition.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester intermediate.

-

-

Step 2: Hydrolysis and Decarboxylation:

-

Add the crude tri-ester to an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylates and induce decarboxylation of the malonic acid derivative.

-

The resulting this compound may precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified product.

-

Structure Elucidation and Confirmation

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts of the carboxylic acid protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will result in the disappearance of the -COOH signal.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~12.0 | Broad Singlet | 2H | -COOH |

| H-2 | ~2.3 | Multiplet | 2H | -CH₂-COOH |

| H-3 | ~2.0 | Multiplet | 1H | -CH(iPr)- |

| H-4 | ~1.6 | Multiplet | 2H | -CH₂-CH₂-COOH |

| H-5 | ~1.4 | Multiplet | 2H | -CH₂-CH(iPr)- |

| H-7 | ~1.3 | Multiplet | 1H | -CH(CH₃)₂ |

| H-8 | ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-1, C-6 | ~175 | -COOH |

| C-2 | ~35 | -CH₂-COOH |

| C-3 | ~45 | -CH(iPr)- |

| C-4 | ~30 | -CH₂-CH₂-COOH |

| C-5 | ~28 | -CH₂-CH(iPr)- |

| C-7 | ~32 | -CH(CH₃)₂ |

| C-8 | ~20 | -CH(CH₃)₂ |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |

| C-H (sp³) | 2960 - 2850 | Strong, Sharp |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C-O | 1320 - 1210 | Medium |

| O-H Bend | 950 - 910 | Broad |

The presence of a very broad O-H stretch and a strong C=O stretch are highly indicative of a carboxylic acid functional group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for dicarboxylic acids.[3]

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 187.10 | Deprotonated molecular ion |

| [M-H₂O-H]⁻ | 169.09 | Loss of water from the molecular ion |

| [M-COOH]⁻ | 143.11 | Loss of a carboxyl group |

The fragmentation of dicarboxylic acids in mass spectrometry can involve the loss of water and carbon dioxide.[3] The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of C₉H₁₆O₄.

Conclusion

The combination of a plausible synthetic route and a multi-technique spectroscopic analysis provides a robust framework for the structure elucidation and confirmation of this compound. The convergence of data from NMR, IR, and Mass Spectrometry, aligning with the predicted values based on known chemical principles, would provide unequivocal evidence for the successful synthesis and characterization of this molecule. This foundational knowledge is critical for its further investigation and potential application in various scientific and industrial fields.

References

The Biological Frontier of Hexanedioic Acids: A Technical Guide to Their Potential Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of substituted hexanedioic acids, also known as adipic acids, and their potential biological activities. While traditionally recognized for its role in polymer production, hexanedioic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, exhibiting a range of activities from antimicrobial and antiviral to potential anticancer properties. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to support ongoing research and development in this promising area.

Biological Activities of Substituted Hexanedioic Acids: Quantitative Data

The following tables summarize the key quantitative data on the biological activities of various substituted hexanedioic acid derivatives.

Table 1: Antimicrobial and Antifungal Activity of Organotin (IV) Derivatives of Hexanedioic Acid

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |

| Bu₂SnL₂ | Staphylococcus aureus | 7.5 - 15 | 15 - 60 | - |

| Streptococcus pyogenes | 7.5 - 15 | 15 - 60 | - | |

| Bacillus cereus | 7.5 - 15 | 15 - 60 | - | |

| Corynebacterium ulcerans | 7.5 - 15 | 15 - 60 | - | |

| Escherichia coli | 7.5 - 15 | 15 - 60 | - | |

| Klebsiella pneumoniae | 7.5 - 15 | 15 - 60 | - | |

| Proteus mirabilis | 7.5 - 15 | 15 - 60 | - | |

| Pseudomonas aeruginosa | 7.5 - 15 | 15 - 60 | - | |

| Histoplasma capsulatum | 7.5 - 15 | - | 25 - 50 | |

| Mucor mucedor | 7.5 - 15 | - | 25 - 50 | |

| Penicillium helicium | 7.5 - 15 | - | 25 - 50 | |

| Penicillium chrysogenum | 7.5 - 15 | - | 25 - 50 | |

| Bu₃SnL | Various Bacteria | 7.5 - 15 | 15 - 60 | - |

| Various Fungi | 7.5 - 15 | - | 25 - 50 | |

| Ph₂SnL₂ | Various Bacteria | 7.5 - 15 | 15 - 60 | - |

| Various Fungi | 7.5 - 15 | - | 25 - 50 | |

| Ph₃SnL | Various Bacteria | 7.5 - 15 | 15 - 60 | - |

| Various Fungi | 7.5 - 15 | - | 25 - 50 | |

| Ph₃SnL & Ph₂SnL₂ | MRSA & VRE | 12.50 - 50 | 50 - 200 | - |

| Gram-negative Bacteria | 12.50 - 50 | 50 - 200 | - | |

| Various Fungi | 12.50 - 50 | - | 50 - 200 | |

| Bu₂SnL₂ | MRSA & VRE | 12.50 - 50 | 50 - 200 | - |

| Gram-negative Bacteria | 12.50 - 50 | 50 - 200 | - | |

| Various Fungi | 12.50 - 50 | - | 50 - 200 |

L represents the potassium hydrogen hexanedioate ligand. MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci. Data compiled from multiple studies which showed a range of activities.[1][2][3]

Table 2: Antiviral Activity of Hexanedioic Acid

| Compound | Virus | Cell Line | IC₅₀ (µM) |

| Adipic Acid (Hexanedioic Acid) | Herpes Simplex Virus 1 (HSV-1) | Vero cells | 0.4[4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Protocol Steps:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate with appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: From a fresh culture of the test bacteria on an agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against fungal strains.

Protocol Steps:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.

-

Broth Microdilution: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in a 96-well plate with a suitable broth (e.g., RPMI-1640).

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

-

MFC Determination: Aliquots from the wells with no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration that prevents any fungal growth after incubation.

Anti-HSV-1 Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques.

Workflow for Plaque Reduction Assay

Caption: Workflow for the anti-HSV-1 plaque reduction assay.

Protocol Steps:

-

Cell Culture: Seed Vero cells (or another susceptible cell line) in 12-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known titer of HSV-1. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the viral inoculum and add an overlay medium (e.g., containing methylcellulose) with various concentrations of the test compound.

-

Incubation: Incubate the plates for 4-5 days to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

-

IC₅₀ Calculation: The percentage of inhibition is calculated relative to the untreated virus control. The IC₅₀ value, the concentration of the compound that inhibits 50% of plaque formation, is then determined.[1]

Known Mechanisms of Action and Signaling Pathways

While detailed signaling pathways for many substituted hexanedioic acids are still under investigation, some general mechanisms have been proposed.

Proposed Antimicrobial Mechanism of Organotin (IV) Hexanedioates

Organotin compounds are believed to exert their antimicrobial effects through multiple mechanisms. A key proposed mechanism involves the interaction of the organotin cation with cellular components.

Proposed Antimicrobial Action of Organotin Compounds

Caption: High-level proposed antimicrobial mechanism of organotin compounds.

It is suggested that organotin compounds can interfere with the bacterial cell membrane, leading to its disruption. Furthermore, they may interact with nitrogenous bases of DNA, thereby inhibiting DNA replication and transcription.[1] Another proposed mechanism is the inhibition of cellular enzymes and multienzyme complexes, which ultimately leads to apoptosis-like cell death.[2]

Proposed Antiviral Mechanism of Dicarboxylic Acids against HSV-1

The antiviral activity of dicarboxylic acids like adipic acid against enveloped viruses such as HSV-1 is thought to occur at the early stages of viral infection.

Proposed Anti-HSV-1 Mechanism

Caption: Proposed mechanism of HSV-1 inhibition by adipic acid.

The primary proposed mechanism is the inhibition of viral attachment to the host cell surface. Dicarboxylic acids may interact with viral glycoproteins or host cell receptors, preventing the initial binding necessary for infection. By blocking this crucial first step, the virus is unable to enter the cell and initiate its replication cycle.

Future Directions

The field of substituted hexanedioic acids presents a promising avenue for the discovery of novel therapeutic agents. The data presented in this guide highlights the significant antimicrobial and antiviral potential of certain derivatives. However, further research is warranted in several key areas:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on the hexanedioic acid backbone should be synthesized and screened for various biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

-

Elucidation of Detailed Mechanisms of Action: In-depth studies are required to delineate the specific molecular targets and signaling pathways modulated by these compounds. This will be crucial for optimizing their therapeutic potential and understanding any potential off-target effects.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of translating the therapeutic potential of substituted hexanedioic acids into clinical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel bis-aromatic amides as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Obscurity: The Case of 3-(Propan-2-yl)hexanedioic Acid

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery and natural occurrence of 3-(Propan-2-yl)hexanedioic acid. This suggests that the compound is likely not a known natural product and has not been the subject of significant scientific investigation. Efforts to find quantitative data, detailed experimental protocols for its isolation or synthesis from natural sources, or its involvement in biological signaling pathways have been unsuccessful.

While information on the specific molecule this compound is not available, an examination of its parent compound, hexanedioic acid (commonly known as adipic acid), can provide some limited context. It is crucial to emphasize that these are distinct chemical entities with different physical, chemical, and biological properties.

The Parent Compound: Hexanedioic Acid (Adipic Acid)

Hexanedioic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon.[1] In contrast to its industrial prevalence, the natural occurrence of adipic acid is rare.[1] However, it has been reported in some organisms. For instance, the PubChem database indicates its presence in the fruit fly (Drosophila melanogaster) and the quaking aspen tree (Populus tremula).[2]

The discovery of adipic acid is attributed to Auguste Laurent in 1837, who produced it through the oxidation of fats.[1]

Lack of Evidence for this compound in Nature

The addition of a propan-2-yl (isopropyl) group at the 3-position of the hexanedioic acid backbone creates a distinct molecule. Extensive searches have not yielded any reports of this specific substituted dicarboxylic acid being isolated from a natural source. Chemical databases like PubChem contain entries for structurally similar but different molecules, such as 3-(Prop-1-en-2-yl)hexanedioic acid, but not for the saturated isopropyl derivative.[3]

Due to the absence of any documented discovery or natural occurrence, it is not possible to provide the following for this compound:

-

Quantitative Data: No data on natural abundance, concentration in biological tissues, or isolation yields are available.

-

Experimental Protocols: There are no published methods for the extraction, isolation, purification, or characterization of this compound from any natural source.

-

Biological Pathways and Interactions: No information exists on any metabolic or signaling pathways involving this specific molecule.

Conclusion

References

Solubility Profile of 3-(Propan-2-yl)hexanedioic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3-(Propan-2-yl)hexanedioic acid in organic solvents. Due to the current absence of publicly available experimental data for this specific compound, this document provides a comprehensive overview of the solubility of the structurally related and well-studied compound, hexanedioic acid (adipic acid). The provided data serves as a valuable proxy for researchers and professionals in drug development and formulation. Furthermore, this guide outlines detailed experimental protocols for determining solubility and presents a logical workflow for establishing a comprehensive solubility profile.

Introduction

This compound, also known as 3-isopropyladipic acid, is a dicarboxylic acid with potential applications in various fields, including polymer synthesis and as a building block in pharmaceutical manufacturing. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and quality control. The solubility profile dictates the choice of solvents for reaction media, crystallization, and the development of liquid formulations.

Analog Data: Solubility of Hexanedioic Acid (Adipic Acid)

The following table summarizes the solubility of adipic acid in a selection of organic solvents at various temperatures. This data is extracted from a study by Gaivoronskii and Granzhan, which systematically measured the temperature-dependent solubility of adipic acid.[1]

Table 1: Solubility of Adipic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0 | 25.8 |

| 20 | 58.5 | |

| 40 | 115.2 | |

| 60 | 208.9 | |

| Ethanol | 0 | 12.1 |

| 20 | 29.8 | |

| 40 | 65.4 | |

| 60 | 128.3 | |

| Propanol | 0 | 7.9 |

| 20 | 19.5 | |

| 40 | 43.1 | |

| 60 | 85.6 | |

| Isopropanol | 0 | 5.2 |

| 20 | 13.5 | |

| 40 | 30.1 | |

| 60 | 61.2 | |

| n-Butanol | 0 | 5.9 |

| 20 | 14.8 | |

| 40 | 33.2 | |

| 60 | 67.5 | |

| tert-Butanol | 0 | 3.1 |

| 20 | 8.5 | |

| 40 | 20.1 | |

| 60 | 43.5 | |

| Acetone | 0 | 10.5 |

| 20 | 21.8 | |

| 40 | 42.1 | |

| 60 | 76.5 | |

| 1,4-Dioxane | 0 | 10.2 |

| 20 | 22.5 | |

| 40 | 45.9 | |

| 60 | 88.1 | |

| Acetic Acid | 0 | 5.1 |

| 20 | 12.3 | |

| 40 | 26.8 | |

| 60 | 54.7 |

Data sourced from Gaivoronskii, A. N., & Granzhan, V. A. (2005). Solubility of adipic acid in organic solvents and water. Russian Journal of Applied Chemistry, 78(3), 404-408.[1]

Experimental Protocols for Solubility Determination

To determine the precise solubility of this compound, a systematic experimental approach is required. The following protocols describe the isothermal and gravimetric methods, which are standard techniques for measuring the solubility of a solid in a liquid.

Isothermal Equilibrium Method

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.

-

Sample Analysis: Accurately weigh or measure the volume of the filtered saturated solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler approach that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Materials and Equipment:

-

Same as the isothermal equilibrium method, excluding the analytical instrument for concentration measurement.

-

Drying oven or vacuum desiccator.

Procedure:

-

Sample Preparation and Equilibration: Follow steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Withdrawal and Filtration: Follow step 3 of the Isothermal Equilibrium Method.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer a known mass of the filtered saturated solution into the container.

-

Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator. Dry the sample to a constant weight.

-

Calculation of Solubility: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried solute.

-

m_solvent is the mass of the solvent in the aliquot of the saturated solution (m_solution - m_solute).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of a compound like this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of Substituted Hexanedioic Acids: A Profile Based on Adipic Acid

Disclaimer: Direct experimental data on the thermal stability and decomposition of 3-(Propan-2-yl)hexanedioic acid is not available in the reviewed scientific literature. This guide provides a detailed analysis of hexanedioic acid (adipic acid), the parent compound, to serve as a robust predictive framework for researchers, scientists, and drug development professionals. The principles, experimental protocols, and decomposition pathways discussed herein are foundational for understanding the thermal behavior of its substituted derivatives.

Introduction

Hexanedioic acid, commonly known as adipic acid, is a linear dicarboxylic acid that serves as a critical monomer in the production of polymers, particularly nylon 6,6. Its derivatives are explored in various fields, including pharmaceuticals as excipients and in the formation of controlled-release drug formulations. Understanding the thermal stability and decomposition profile of these molecules is paramount for ensuring safety, predicting shelf-life, and controlling manufacturing processes, especially in applications involving heat, such as melt extrusion or sterilization.

This technical guide outlines the thermal properties of adipic acid as a baseline for its substituted analogues. It covers key thermal events, decomposition kinetics, and standard analytical methodologies, providing a comprehensive resource for professionals in the field.

Thermal Stability and Properties

The thermal behavior of adipic acid is characterized by distinct endothermic events corresponding to melting and subsequent evaporation or decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used to quantify these properties.

The thermal properties of adipic acid have been well-documented. Key quantitative data are summarized in the table below. These values serve as a benchmark for evaluating the effects of substitution, such as the presence of a propan-2-yl group, on the thermal stability of the hexanedioic acid backbone.

| Parameter | Value | Method | Reference |

| Melting Point (Tm) | 151.5–155.6 °C | DSC | [1][2] |

| Enthalpy of Fusion (ΔHfus) | 232.9 - 253.8 J/g | DSC | [1][2] |

| Boiling Point | 337.5 °C (at 760 mmHg) | Standard | [3] |

| Decomposition Onset | ~189 °C (Evaporation/Decomposition) | TGA/DTA | [1][2] |

| Primary Decomposition Range | 189 °C to 301 °C | TGA/DTA | [1][2] |

Note: Values can vary based on purity, crystalline form, and experimental conditions such as heating rate.

Thermal Decomposition Pathway

While the complete decomposition mechanism of adipic acid can be complex, the primary thermal event following melting is evaporation, followed by decomposition at higher temperatures. For many dicarboxylic acids, thermal decomposition proceeds via decarboxylation. The presence of an alkyl substituent on the carbon chain, such as a propan-2-yl group, would likely influence the decomposition pathway through steric and electronic effects, potentially favoring specific bond scissions.

A proposed general decomposition pathway for a dicarboxylic acid like adipic acid involves the loss of water and carbon dioxide to form cyclic ketones or other smaller molecules.

Caption: Proposed thermal decomposition pathway for adipic acid.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible thermal analysis data. Below are standard protocols for DSC and TGA.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.[1]

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Objective: To determine the onset of decomposition/evaporation and characterize mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program:

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The decomposition temperature is typically reported as the onset temperature where significant mass loss begins. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Caption: Experimental workflow for thermal analysis.

Conclusion

While data for this compound remains uncharacterized in public literature, the thermal properties of its parent compound, adipic acid, provide a critical foundation for prediction and analysis. Adipic acid exhibits a sharp melting point followed by evaporation and decomposition at higher temperatures. The introduction of an alkyl substituent is expected to influence these properties, potentially lowering the melting point due to disrupted crystal packing and altering the decomposition pathway. The experimental protocols detailed in this guide offer a standardized approach for researchers to characterize novel derivatives and build a comprehensive understanding of their thermal stability for safe and effective application in drug development and materials science.

References

A Theoretical and Computational Investigation of 3-(Propan-2-yl)hexanedioic Acid: A Framework for Drug Discovery and Development

Introduction

3-(Propan-2-yl)hexanedioic acid, also known as 3-isopropyladipic acid, is a substituted dicarboxylic acid. Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups.[1] While the parent compound, hexanedioic acid (adipic acid), is a well-studied and industrially significant chemical, primarily used in the production of nylon[2], derivatives such as the 3-isopropyl substituted version are not extensively characterized in scientific literature. This lack of data presents an opportunity for novel research into its physicochemical properties, potential biological activities, and applications in areas such as polymer chemistry and drug development.

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. Due to the limited availability of experimental data for this specific molecule, this document outlines a hypothetical research workflow, including proposed computational analyses, potential synthetic routes, and speculative biological activities based on the known properties of similar dicarboxylic acids. The methodologies and data presented herein are intended to serve as a roadmap for researchers and scientists interested in exploring the scientific and commercial potential of this compound.

Molecular Properties and Computational Analysis

A foundational aspect of characterizing a novel compound involves the determination of its fundamental physicochemical properties and understanding its conformational landscape. Computational chemistry provides powerful tools to predict these characteristics in silico, guiding subsequent experimental work.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using established computational models and provide a preliminary understanding of the molecule's behavior.

| Property | Value | Method |

| Molecular Formula | C9H16O4 | - |

| Molecular Weight | 188.22 g/mol | - |

| pKa1 (predicted) | ~4.5 | ACD/Labs Percepta |

| pKa2 (predicted) | ~5.5 | ACD/Labs Percepta |

| LogP (predicted) | 1.2 | XLogP3 |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 6 | - |

Computational Workflow

A robust computational analysis of this compound would involve a multi-step process to explore its potential energy surface and determine its most stable conformations. This workflow, depicted in the diagram below, typically starts with an initial 3D structure generation, followed by geometry optimization and frequency calculations using quantum mechanical methods like Density Functional Theory (DFT).

Detailed Computational Protocol

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Methodology:

-

Initial Structure: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: Various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment, are calculated for the most stable conformers.

-

Hypothetical Synthesis and Experimental Characterization

Proposed Synthetic Pathway

A potential route could involve the Michael addition of an isopropyl Grignard reagent to a suitable diethyl ester of a hexenedioic acid, followed by hydrolysis.

Experimental Characterization Protocols

Following synthesis, the structure and purity of the compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample of the purified compound (~10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and analyzed using a 400 MHz or higher NMR spectrometer to obtain ¹H and ¹³C NMR spectra.

-

Hypothetical Spectroscopic Data:

-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 12.0 (br s) | 2H | COOH | |

| ¹H | 2.4-2.2 (m) | 3H | CH2-COOH, CH-isopropyl | |

| ¹H | 1.8-1.5 (m) | 4H | other CH2 | |

| ¹H | 0.9 (d) | 6H | CH(CH3)2 | |

| ¹³C | 175 | s | COOH | |

| ¹³C | 45 | d | CH-isopropyl | |

| ¹³C | 35-25 | t | CH2 | |

| ¹³C | 20 | q | CH(CH3)2 |

-

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.

-

Expected Absorptions: A broad absorption band around 3000 cm⁻¹ (O-H stretch of the carboxylic acid), a strong absorption around 1700 cm⁻¹ (C=O stretch), and C-H stretching bands around 2900 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the compound.

-

Expected Result: The ESI-MS spectrum in negative ion mode would show a prominent peak corresponding to the [M-H]⁻ ion at m/z 187.10.

-

Hypothetical Biological Activity and Signaling Pathway

Given that some dicarboxylic acids are intermediates in cellular metabolism[1], it is plausible that this compound could interact with metabolic enzymes. For instance, it might act as a competitive inhibitor of an enzyme that processes a structurally similar endogenous substrate.

Proposed Biological Target: A Hypothetical Succinate Dehydrogenase-like Enzyme

Let us hypothesize that this compound inhibits a novel succinate dehydrogenase-like enzyme (SDH-X) that plays a role in a hypothetical metabolic pathway.

Experimental Protocol for Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the hypothetical SDH-X enzyme.

-

Materials: Purified recombinant SDH-X enzyme, its substrate, a suitable buffer system, and a plate reader to measure the reaction product.

-

Procedure:

-

A constant concentration of the SDH-X enzyme and its substrate are added to the wells of a 96-well plate.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is initiated and allowed to proceed for a fixed time at a controlled temperature.

-

The formation of the product is measured spectrophotometrically.

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

-

Hypothetical Biological Data

The following table presents hypothetical IC50 values for this compound and a known inhibitor against the hypothetical SDH-X enzyme.

| Compound | IC50 (µM) |

| This compound | 15.2 ± 2.1 |

| Known Inhibitor (e.g., Malonate) | 5.8 ± 0.9 |

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. While there is a scarcity of published data on this specific molecule, the proposed methodologies for computational analysis, synthesis, characterization, and biological evaluation provide a clear path for future research. The hypothetical data and pathways presented serve as a starting point to explore the potential of this compound in various scientific and industrial domains. Experimental validation of the theoretical predictions and proposed biological activities is a crucial next step in unlocking the full potential of this compound.

References

A Preliminary Toxicological Screening of 3-(Propan-2-yl)hexanedioic Acid: An In-Depth Technical Guide

Disclaimer: No specific toxicological data for 3-(Propan-2-yl)hexanedioic acid is currently available in the public domain. This document provides a recommended framework for a preliminary toxicological screening based on established methodologies and data from structurally related compounds, primarily hexanedioic acid (adipic acid). The experimental protocols and data presented herein are illustrative and intended to guide researchers in the safety assessment of this novel compound.

Introduction

This compound is a dicarboxylic acid with potential applications in various industries. As with any novel chemical entity intended for commercial use, a thorough evaluation of its toxicological profile is imperative to ensure human and environmental safety. This guide outlines a tiered, systematic approach for the preliminary toxicological screening of this compound, focusing on in vitro and acute in vivo assays. The proposed studies are designed to identify potential cytotoxic, genotoxic, and acute systemic toxic effects, providing foundational data for a comprehensive risk assessment.

Proposed Preliminary Toxicological Screening Strategy

A tiered approach is recommended to efficiently screen for potential toxicity while minimizing animal usage. The strategy begins with in vitro assays to assess cytotoxicity and genotoxicity. If the in vitro results indicate low concern, the screening proceeds to a limited in vivo study to evaluate acute oral toxicity.

Methodological & Application

Application Note: Quantitative Analysis of 3-(Propan-2-yl)hexanedioic Acid

References

- 1. longdom.org [longdom.org]

- 2. agilent.com [agilent.com]

- 3. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Shimadzu LC-MS/MS Method Package for Short Chain Fatty Acids [shimadzu.nl]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Note & Protocol: Esterification of 3-(Propan-2-yl)hexanedioic Acid

Abstract

This document provides a detailed protocol for the synthesis of dialkyl esters from 3-(Propan-2-yl)hexanedioic acid via Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely applicable method for the preparation of esters from carboxylic acids and alcohols.[1][2][3] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the desired ester product. Additionally, methods for selective mono-esterification are discussed for applications where the monoester is the target molecule.[4][5][6]

Introduction

This compound is a dicarboxylic acid with potential applications in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its ester derivatives are of significant interest for modulating physicochemical properties such as solubility, volatility, and reactivity. The Fischer-Speier esterification is an equilibrium-controlled reaction that utilizes an acid catalyst, typically a strong mineral acid, to accelerate the reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.[2][7] To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water generated during the reaction is removed.[1][8]

This protocol details a general procedure for the diesterification of this compound. For researchers interested in the selective synthesis of the monoester, alternative strategies employing reagents like thionyl chloride in methanol at room temperature or using solid catalysts such as alumina can be employed.[4][5]

Experimental Protocol: Di-methylation of this compound

This protocol describes the synthesis of dimethyl 3-(propan-2-yl)hexanedioate. The same general principles can be applied for other alcohols, though reaction times and temperatures may need optimization.

Materials and Equipment

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and chamber

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also acts as the solvent).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize the acid catalyst with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate against the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product ester will be less polar than the starting dicarboxylic acid.

-

Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude diester.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the final product by NMR spectroscopy and confirm its purity by GC-MS.

Data Presentation

The following table summarizes typical quantitative data for the esterification of this compound with methanol.

| Parameter | Value |

| Molar Ratio (Acid:Alcohol) | 1:15 |

| Catalyst (H₂SO₄) Loading | 15 mol% |

| Reaction Temperature | 65 °C (Reflux) |

| Reaction Time | 6 hours |

| Yield of Crude Product | >95% |

| Yield of Purified Product | 85-90% |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the esterification protocol.

Caption: Experimental workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism.

Caption: Mechanism of Fischer-Speier esterification.

References

- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols: Synthesis and Characterization of Polyesters Utilizing 3-(Propan-2-yl)hexanedioic Acid

Introduction

Aliphatic polyesters are a versatile class of polymers known for their biodegradability and biocompatibility, making them suitable for a wide range of applications, including biomedical devices, drug delivery systems, and environmentally friendly plastics. The incorporation of branched monomers, such as 3-(Propan-2-yl)hexanedioic acid, into the polyester backbone is a key strategy for tuning the physical and thermal properties of the resulting materials. The isopropyl side group in this compound is expected to disrupt chain packing, leading to a decrease in crystallinity and melting point (T_m), and a potential alteration of the glass transition temperature (T_g) when compared to polyesters synthesized from its linear analogue, adipic acid.[1] This modification can enhance flexibility and solubility, which are desirable properties for various applications.

This document provides detailed protocols for the synthesis of polyesters using this compound and a suitable diol via melt polycondensation. It also outlines standard characterization techniques to evaluate the properties of the synthesized polymers.

Data Presentation

The introduction of an alkyl branch on the dicarboxylic acid monomer generally leads to a decrease in the melting temperature (T_m) and crystallinity of the resulting polyester, while the effect on the glass transition temperature (T_g) can vary. The following table summarizes typical properties of polyesters synthesized from linear and branched dicarboxylic acids with 1,4-butanediol, providing an expected trend for polyesters based on this compound.

| Dicarboxylic Acid | Diol | Polymer | M_n ( g/mol ) | PDI | T_g (°C) | T_m (°C) | Reference |

| Adipic Acid (linear) | 1,4-Butanediol | Poly(butylene adipate) | >23,000 (M_w) | ~2.0 | -60 to -70 | 50-60 | [2] |

| Sebacic Acid (linear) | 1,4-Butanediol | Poly(butylene sebacate) | >85,000 (M_w) | ~2.0 | -55 to -65 | 60-70 | [2] |

| Methylsuccinic Acid | 1,4-Butanediol | Poly(butylene methylsuccinate) | 6,700-14,100 | 1.4-2.1 | N/A | N/A | [2] |

| 2-Bromoadipic Acid | 1,4-Butanediol | Poly(butylene 2-bromoadipate) | ~7,500 | 2.0 | N/A | N/A |

Note: M_n = Number average molecular weight, M_w = Weight average molecular weight, PDI = Polydispersity index, T_g = Glass transition temperature, T_m = Melting temperature. Data for branched diacids are often reported for lower molecular weight polymers synthesized under specific laboratory conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation Synthesis of Polyester from this compound and 1,4-Butanediol

This protocol describes a two-stage melt polycondensation method, a common and solvent-free approach for synthesizing aliphatic polyesters.[2]

Materials:

-

This compound

-

1,4-Butanediol (a slight molar excess, e.g., 1.1 equivalents, is often used to compensate for evaporation)

-

Catalyst: Tin(II) 2-ethylhexanoate (Tin(II) octoate) or Titanium(IV) butoxide (0.05-0.2 mol% relative to the diacid)

-

Nitrogen gas (high purity)

-

Methanol (for cleaning)

-

Chloroform or Dichloromethane (for polymer dissolution and precipitation)

-

Hexane or Methanol (as non-solvent for precipitation)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle

-

Heating mantle with a temperature controller

-

Distillation head with a condenser and a collection flask

-

Vacuum pump with a cold trap

-

Nitrogen inlet and outlet

-

Thermometer or thermocouple

Procedure:

Stage 1: Esterification

-

Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the three-neck flask with this compound and 1,4-butanediol.

-

Attach the mechanical stirrer, nitrogen inlet, and distillation head.

-

Begin purging the system with a slow stream of nitrogen.

-

Start stirring and gradually heat the mixture to 150-160 °C. The reactants should melt and form a homogeneous solution.

-

Add the catalyst to the molten mixture.

-

Increase the temperature to 180-200 °C and maintain for 2-4 hours. During this stage, water will be formed as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction can be monitored by measuring the amount of collected water.

Stage 2: Polycondensation

-

After the esterification stage is complete (i.e., water evolution has ceased), gradually reduce the pressure in the system to below 1 mmHg using the vacuum pump.

-

Slowly increase the temperature to 220-240 °C.

-

Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

-

Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be removed from the flask after it has solidified. It may be necessary to break the flask to retrieve the polymer if it is highly viscous and solid.

Purification:

-

Dissolve the crude polyester in a minimal amount of chloroform or dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like cold hexane or methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Mandatory Visualization

Caption: Workflow for the two-stage melt polycondensation of polyesters.

Characterization Protocols

Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Purpose: To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the synthesized polyester.

Procedure:

-

Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF) or chloroform.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble material.

-

Calibrate the GPC system using polystyrene standards of known molecular weights.

-

Inject the filtered polymer solution into the GPC system.

-

Analyze the resulting chromatogram to determine M_n, M_w, and PDI relative to the polystyrene standards.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Purpose: To determine the glass transition temperature (T_g), melting temperature (T_m), crystallization temperature (T_c), and thermal stability of the polyester.

DSC Procedure:

-

Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

-

Place the pan in the DSC instrument.

-

Perform a heat-cool-heat cycle, for example:

-

Heat from room temperature to a temperature above the expected T_m (e.g., 100 °C for an amorphous polymer, or ~50°C above the expected Tm for a semi-crystalline one) at a rate of 10 °C/min to erase the thermal history.

-

Cool the sample to a low temperature (e.g., -90 °C) at a rate of 10 °C/min.

-

Heat the sample again to the upper temperature at a rate of 10 °C/min.

-

-

Analyze the second heating scan to determine the T_g and T_m. The cooling scan can be used to determine the T_c.

TGA Procedure:

-

Accurately weigh 5-10 mg of the dried polymer into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 or 20 °C/min under a nitrogen atmosphere.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum decomposition rate, which indicate the thermal stability of the polymer.

By following these protocols, researchers can synthesize and characterize novel polyesters based on this compound, contributing to the development of new materials with tailored properties for various advanced applications.

References

Application Notes and Protocols: 3-(Propan-2-yl)hexanedioic Acid as a Monomer for Specialty Polyamide Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(Propan-2-yl)hexanedioic acid and its subsequent use as a specialty monomer in the production of polyamides. The introduction of an isopropyl side group onto the adipic acid backbone is a strategic approach to modify the physical and chemical properties of the resulting polyamide, such as solubility, crystallinity, and thermal characteristics. This document outlines the complete workflow from monomer synthesis and characterization to melt polycondensation and final polymer analysis. Detailed experimental procedures for all key steps are provided, along with expected outcomes and data interpretation. The information is intended to guide researchers in the development of novel polyamides with tailored properties for advanced applications.

Introduction to Specialty Polyamides

Polyamides are a critical class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties arise from the strong intermolecular hydrogen bonding between the amide linkages in the polymer chains.[1] However, conventional aliphatic polyamides like Polyamide 6,6 (PA 6,6) can exhibit high melting points and limited solubility in common organic solvents, which can pose challenges for processing.

A proven strategy to tailor polyamide properties is the incorporation of pendant or side groups along the polymer backbone.[1][2] Introducing alkyl side chains, such as an isopropyl group, can disrupt the regularity of the polymer chain and hinder close packing. This modification is expected to:

-

Decrease crystallinity and melting temperature (Tm).

-

Lower the glass transition temperature (Tg).[2]

-

Improve solubility in organic solvents.

-

Alter mechanical properties, potentially increasing flexibility.

This document focuses on this compound (3-isopropyladipic acid), a C9-dicarboxylic acid, as a building block for novel polyamides with potentially enhanced processability and unique property profiles.

Synthesis of this compound Monomer

A plausible synthetic route for this compound involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation. This approach is adapted from established methods for synthesizing substituted dicarboxylic acids.

Diagram of Monomer Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Monomer Synthesis

Step 1: Knoevenagel Condensation

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add isobutyraldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (0.05 eq).

-

Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

-

Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

-

Cool the reaction mixture, wash with dilute HCl, then with brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield the crude α,β-unsaturated ester intermediate. Purification can be achieved by vacuum distillation.

Step 2: Michael Addition [3]

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Cool the resulting solution in an ice bath and add the α,β-unsaturated ester from Step 1 dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 3: Hydrolysis and Decarboxylation

-

Combine the crude Michael adduct from Step 2 with an excess of concentrated hydrobromic acid (48% aq. solution).

-

Heat the mixture to reflux (approx. 100-125 °C) for 8-12 hours. This step hydrolyzes the ester and nitrile (if applicable) groups and induces decarboxylation.

-

Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent like toluene or ethyl acetate.

-